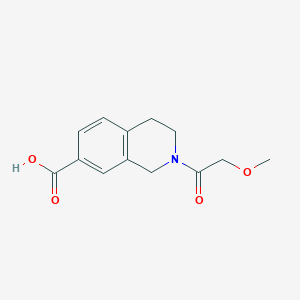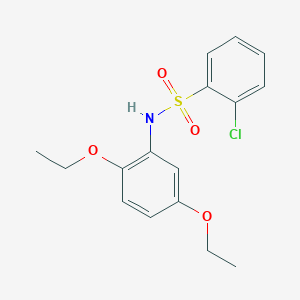
2-(2-methoxyacetyl)-3,4-dihydro-1H-isoquinoline-7-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-methoxyacetyl)-3,4-dihydro-1H-isoquinoline-7-carboxylic acid, also known as MI7, is a chemical compound that has been the subject of extensive research due to its potential therapeutic properties. MI7 belongs to the class of isoquinoline carboxylic acids and has been shown to have a wide range of biological activities.
作用机制
The exact mechanism of action of 2-(2-methoxyacetyl)-3,4-dihydro-1H-isoquinoline-7-carboxylic acid is not fully understood. However, it has been shown to inhibit the activity of certain enzymes involved in the biosynthesis of DNA and RNA, which may contribute to its anticancer and antimicrobial properties. This compound has also been shown to modulate the activity of certain signaling pathways involved in inflammation, which may contribute to its anti-inflammatory properties.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, fungi, and bacteria in vitro. This compound has also been shown to reduce inflammation in animal models of arthritis. Additionally, this compound has been shown to have antioxidant properties, which may contribute to its potential therapeutic effects.
实验室实验的优点和局限性
One advantage of 2-(2-methoxyacetyl)-3,4-dihydro-1H-isoquinoline-7-carboxylic acid is that it is relatively easy to synthesize using standard laboratory techniques. Additionally, this compound has been shown to have a wide range of biological activities, making it a potentially useful compound for the study of various diseases. However, one limitation of this compound is that its mechanism of action is not fully understood, which may make it difficult to design experiments to study its effects.
未来方向
There are several potential future directions for research on 2-(2-methoxyacetyl)-3,4-dihydro-1H-isoquinoline-7-carboxylic acid. One area of research could be to further investigate its potential anticancer properties and to determine the mechanisms by which it inhibits cancer cell growth. Another area of research could be to investigate its potential use as a treatment for inflammatory diseases such as arthritis. Additionally, further research could be done to determine the safety and efficacy of this compound in animal models and in humans.
合成方法
The synthesis of 2-(2-methoxyacetyl)-3,4-dihydro-1H-isoquinoline-7-carboxylic acid involves the reaction of 2-(2-methoxyacetyl)-3,4-dihydro-1H-isoquinoline with chloroacetic acid, followed by hydrolysis to obtain the final product. The synthesis of this compound is relatively simple and can be carried out using standard laboratory techniques.
科学研究应用
2-(2-methoxyacetyl)-3,4-dihydro-1H-isoquinoline-7-carboxylic acid has been extensively studied for its potential therapeutic properties. It has been shown to have anticancer, antifungal, and antibacterial properties. This compound has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.
属性
IUPAC Name |
2-(2-methoxyacetyl)-3,4-dihydro-1H-isoquinoline-7-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c1-18-8-12(15)14-5-4-9-2-3-10(13(16)17)6-11(9)7-14/h2-3,6H,4-5,7-8H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IODOLXLIGQFYRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCC2=C(C1)C=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-N-benzyl-6-N-ethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B7627718.png)
![3-[(1-Ethyl-2-methylimidazol-4-yl)sulfonylamino]-4,4-dimethylpentanoic acid](/img/structure/B7627722.png)
![4-N-[1-(2-methylphenyl)ethyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B7627728.png)
![4-[(2-bromophenyl)sulfonylamino]-N-methylbenzamide](/img/structure/B7627734.png)

![3-[1-(4,4-Difluorocyclohexanecarbonyl)piperidin-3-yl]propanoic acid](/img/structure/B7627740.png)
![2-[(4,4-Difluorocyclohexanecarbonyl)amino]-2-phenylacetic acid](/img/structure/B7627751.png)

![4-[(4,4-Difluorocyclohexanecarbonyl)amino]benzoic acid](/img/structure/B7627759.png)
![N-[2-(difluoromethylsulfanyl)phenyl]thiophene-2-sulfonamide](/img/structure/B7627765.png)
![2-[4-[(4,4-Difluorocyclohexanecarbonyl)amino]pyrazol-1-yl]acetic acid](/img/structure/B7627766.png)
![3-[(4,4-Difluorocyclohexanecarbonyl)-propan-2-ylamino]propanoic acid](/img/structure/B7627769.png)

![2-Methyl-2-[[(5-methyl-1,2-oxazol-3-yl)methylsulfonylamino]methyl]butanoic acid](/img/structure/B7627793.png)
